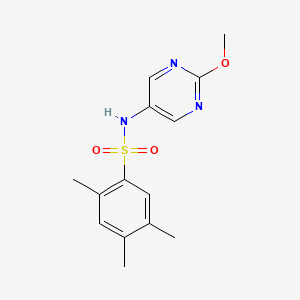

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

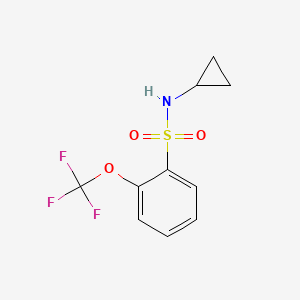

“N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring attached to a methoxy group at the 2-position, a sulfonamide group, and a trimethylbenzene group .Chemical Reactions Analysis

Pyrimidines can undergo various reactions, including nucleophilic substitution, and can act as ligands in coordination chemistry . Sulfonamides are typically stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides are typically solid at room temperature, and their solubility in water can vary .Wissenschaftliche Forschungsanwendungen

Endothelin Receptor Antagonism

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide and its derivatives have been explored for their potential in pharmacology, particularly as endothelin receptor antagonists. One study characterized a novel selective endothelin ET(A) receptor antagonist, highlighting its potent inhibitory activity against endothelin-1-induced vasoconstriction and its high oral efficacy in vivo, suggesting its utility in managing conditions related to endothelin-mediated pathologies (Yuyama et al., 2003).

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivatives, including structures related to N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide units reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Cerebral Vasospasm Prevention

Another research avenue for N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide derivatives is in the prevention of cerebral vasospasm, particularly after subarachnoid hemorrhage. Oral administration of endothelin receptor antagonists has been found effective in reducing the magnitude of cerebral artery constriction, suggesting their potential in mitigating vasospasm-related complications (Zuccarello et al., 1996).

Corrosion Inhibition

Derivatives of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide have also been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations demonstrated that certain derivatives can effectively inhibit the corrosion of iron, providing insights into their potential industrial applications in protecting metallic structures (Kaya et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9-5-11(3)13(6-10(9)2)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWDAHEYBEEQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2617177.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2617180.png)

![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)

![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)

![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)